8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Non-standard tropane analogs compromise SAR reproducibility through uncontrolled stereochemistry and salt-form variability. This compound eliminates those variables. - Defined endo-configuration, N-methyl substitution, and dihydrochloride stoichiometry ensure consistent receptor-binding data. - Validated fragment-sized scaffold (MW 213.15) for 5-HT1A/5-HT3 pharmacological probe design; primary amine handle enables rapid amidation or reductive amination. - Dihydrochloride salt guarantees reproducible aqueous solubility and handling across assay platforms.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 646477-45-4
Cat. No. B1362278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
CAS646477-45-4
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)5-6(9)4-7;;/h6-8H,2-5,9H2,1H3;2*1H
InChIKeyKVYQKWPZQKGICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride: Technical Overview


8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4), also referred to as 3-aminotropane dihydrochloride or endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, is a bicyclic diamine salt with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol [1]. The compound features the tropane (8-methyl-8-azabicyclo[3.2.1]octane) scaffold, a conformationally restricted bicyclic framework that serves as a core structural motif in numerous bioactive alkaloids and synthetic ligands targeting monoamine transporters, muscarinic receptors, and other G-protein coupled receptors (GPCRs) [2]. The dihydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, facilitating precise formulation in biological assays and synthetic workflows .

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride Substitution Risks


Generic substitution within the tropane scaffold class is precluded by the compound's specific combination of stereochemical and substitutional features. The defined endo-configuration at the 3-position, the bridgehead N-methyl group, and the dihydrochloride salt stoichiometry collectively determine receptor binding profiles, physicochemical properties, and assay compatibility [1]. Structural modifications at the N-8 position, even minor ones such as replacement with hydrogen (nor-tropane) or benzyl groups, can dramatically alter ligand selectivity profiles across dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as GPCR targets including 5-HT1A and nociceptin receptors [2]. Furthermore, the dihydrochloride salt form provides reproducible aqueous solubility and handling characteristics that the free base (CAS 98998-25-5) does not guarantee without additional formulation steps. Procurement of unverified analogs lacking the precise CAS 646477-45-4 specification introduces uncontrolled variables in stereochemistry, salt form, and purity that may compromise experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations.

Differentiation Evidence vs. Structural Analogs


Purity Specification and Physical Form

Commercial sourcing of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4) is available at defined purity thresholds of ≥97% (AKSci V0889) and ≥98% (ChemScene CS-W013172), with analytical characterization by gas chromatography (GC) where specified . This contrasts with the free base form (CAS 98998-25-5), which is typically offered at lower purity (e.g., 95%) and may exhibit variable stability due to hygroscopicity and susceptibility to carbonate formation upon atmospheric exposure . The dihydrochloride salt provides a defined, stable solid form that maintains integrity under standard laboratory storage conditions (room temperature) .

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Receptor Binding Selectivity Profile

3-Aminotropane (the free base of the target compound) demonstrates a defined receptor binding profile characterized by affinity for 5-HT1A and 5-HT3 receptors, with no detectable affinity for the 5-HT2A receptor subtype . This selectivity profile differentiates the compound from other tropane derivatives such as 8-azabicyclo[3.2.1]octane-3-methanamine analogs, which have been documented to exhibit high affinity for dopamine D2 and D3 receptors and 5-HT2A serotonin receptors [1]. The absence of 5-HT2A affinity in 3-aminotropane is a notable point of differentiation, as 5-HT2A antagonism or agonism is associated with distinct physiological effects and potential side-effect liabilities.

Neuropharmacology Receptor Binding Assays Serotonin Receptors

Validated Scaffold for Nociceptin Receptor Ligands

The tropane (8-methyl-8-azabicyclo[3.2.1]octane) scaffold, of which the target compound is the 3-amino-substituted derivative, has been systematically exploited as a privileged framework for developing high-affinity nociceptin/orphanin FQ (NOP) receptor ligands [1]. In a medicinal chemistry optimization program, a series of tropane derivatives demonstrated high affinity for the NOP receptor, with moderate to excellent selectivity over the opioid mu receptor, and functional activity as full agonists [2]. This establishes the core scaffold as a validated starting point for SAR exploration, distinguishing it from alternative bicyclic amine frameworks (e.g., azabicyclo[2.2.1]heptanes, quinuclidines) that lack this documented NOP receptor engagement profile.

GPCR Drug Discovery Pain and Anxiety Research Fragment-Based Screening

Crystallographic Confirmation of Endo Stereochemistry

The endo-configuration of the 3-amino substituent in (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has been unequivocally confirmed by single-crystal X-ray diffraction analysis of its diprotonated salt form crystallized with a copper(II) anionic cluster [1]. This definitive stereochemical assignment distinguishes the compound from exo-isomers and from mixtures of undefined stereochemistry that may arise from non-stereoselective synthetic routes. The rigid bicyclic framework of the tropane scaffold restricts conformational flexibility, which can be advantageous for optimizing binding affinity and selectivity for specific receptor targets compared to more flexible amine scaffolds .

Structural Biology Crystallography Chiral Synthesis

Application Scenarios: 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride


Fragment-Based Drug Discovery for GPCRs and Monoamine Transporters

The compound serves as a validated fragment-sized scaffold (molecular weight 213.15) containing a primary amine handle for facile derivatization. As noted in vendor documentation, it is 'an important skeleton for molecular splicing, expansion, and modification, providing a structural foundation and research tool for the design and screening of novel drug candidates' . The tropane core has documented utility in developing ligands for dopamine and serotonin transporters [6], as well as nociceptin receptors [3], making it suitable for fragment-growing and scaffold-hopping campaigns in GPCR and transporter drug discovery.

5-HT2A-Sparing Serotonergic Probe Development

Based on the receptor binding profile indicating affinity for 5-HT1A and 5-HT3 receptors with no detectable 5-HT2A affinity , this compound is well-suited as a starting scaffold for developing serotonergic pharmacological tool compounds. Research programs seeking to interrogate 5-HT1A or 5-HT3 receptor function while minimizing confounding 5-HT2A-mediated effects (e.g., hallucinogenic potential, cardiovascular effects) can utilize this scaffold to design probes with cleaner selectivity profiles than broader-spectrum tropane derivatives [6].

Nociceptin (NOP) Receptor Agonist Development

The 8-methyl-8-azabicyclo[3.2.1]octane scaffold has been validated as a core structure for generating high-affinity NOP receptor ligands with moderate to excellent selectivity over the opioid mu receptor . 3-Aminotropane dihydrochloride provides the 3-amino-substituted tropane scaffold that can be elaborated via amide bond formation or reductive amination to access this pharmacologically important chemotype. This application is particularly relevant for developing non-addictive analgesics and anxiolytics targeting the NOP receptor system [6].

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